5-cyclopropyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Biological Activity
5-Cyclopropyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H23N5O2, indicating a complex structure that combines elements from both isoxazole and indazole families. The presence of the cyclopropyl group contributes to its unique pharmacological profile.
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound may share these properties due to its structural analogies with known anticancer agents.
Table 1: Summary of Anticancer Activities of Isoxazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 1.5 | Apoptosis induction |
Compound B | A375 | 0.9 | Cell cycle arrest |
This compound | TBD | TBD |
Anti-inflammatory Activity
Isoxazoles are recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Study:
A study by Habeeb et al. (2001) demonstrated that certain isoxazole derivatives exhibited selective COX-2 inhibition with significant anti-inflammatory effects in animal models. The potential of our compound to act similarly warrants further investigation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways that regulate cell proliferation and inflammation.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(17-13-19(28-25-17)14-8-9-14)23-11-12-26-18-7-2-1-5-15(18)20(24-26)16-6-3-4-10-22-16/h3-4,6,10,13-14H,1-2,5,7-9,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERCMRMWFULBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NOC(=C3)C4CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.